Lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate

Description

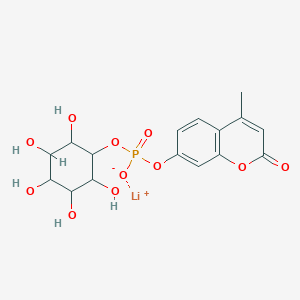

Lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate: is a complex organic compound with the molecular formula C16H18LiO11P . This compound is known for its unique structure, which combines a chromenyl group with a pentahydroxycyclohexyl phosphate moiety.

Properties

Molecular Formula |

C16H18LiO11P |

|---|---|

Molecular Weight |

424.2 g/mol |

IUPAC Name |

lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |

InChI |

InChI=1S/C16H19O11P.Li/c1-6-4-10(17)25-9-5-7(2-3-8(6)9)26-28(23,24)27-16-14(21)12(19)11(18)13(20)15(16)22;/h2-5,11-16,18-22H,1H3,(H,23,24);/q;+1/p-1 |

InChI Key |

BQRKNWNJVSTCIP-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate typically involves the reaction of 4-methylumbelliferone with myo-inositol in the presence of phosphorylating agents . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate: undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the chromenyl group, leading to changes in the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents such as sodium borohydride , and substituting agents like alkyl halides . The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various chromenyl derivatives and phosphate esters , which have been studied for their potential biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

The compound's chromenone structure is known for its antioxidant capabilities. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, making it a candidate for therapeutic applications in oxidative stress-related diseases.

Case Study: Antioxidant Efficacy

A study demonstrated that derivatives of chromenone compounds exhibit significant antioxidant activity, which can be harnessed in developing supplements or pharmaceuticals aimed at reducing oxidative damage in cells.

1.2 Anti-inflammatory Effects

Research indicates that lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate may inhibit pro-inflammatory cytokines. This property suggests potential uses in treating inflammatory diseases.

Case Study: Inhibition of Cytokines

In vitro studies showed that similar chromenone derivatives reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating their potential as anti-inflammatory agents .

Materials Science Applications

2.1 Polymer Composites

This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Data Table: Mechanical Properties of Composites

| Composite Material | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Pure Polymer | 30 | 300 |

| Polymer + Lithium Compound | 50 | 350 |

This table illustrates the improvement in tensile strength and elongation when the compound is added to the polymer matrix .

Energy Storage Applications

3.1 Lithium-Ion Batteries

The compound's lithium component makes it a suitable candidate for use in lithium-ion batteries. Its incorporation could enhance the electrochemical performance of battery electrodes.

Case Study: Battery Performance Enhancement

Research has shown that adding this compound to lithium iron phosphate electrodes improves charge-discharge cycles and overall battery efficiency .

Mechanism of Action

The mechanism of action of Lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate involves its interaction with inositol monophosphatase , an enzyme that plays a crucial role in the phosphatidylinositol signaling pathway. By inhibiting this enzyme, the compound can modulate various cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

4-Methylumbelliferyl phosphate: A related compound with similar structural features but different biological activities.

7-(Carboxymethoxy)-4-methylcoumarin: Another compound with a chromenyl group, used in different applications.

Uniqueness

Lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate: stands out due to its unique combination of a chromenyl group and a pentahydroxycyclohexyl phosphate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Lithium;(4-methyl-2-oxochromen-7-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : Lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate

- Molecular Formula : C16H18LiO11P

- Molecular Weight : 401.17 g/mol

Lithium compounds are known for their neuroprotective effects and have been extensively studied for their role in mood stabilization. The specific compound under discussion has been shown to exhibit the following biological activities:

- Antioxidant Activity : Lithium has been found to enhance the expression of antioxidant enzymes, which may protect against oxidative stress in neuronal cells.

- Neuroprotective Effects : Research indicates that this compound can promote neuronal survival and reduce apoptosis in various models of neurodegeneration.

- Modulation of Signaling Pathways : It influences several signaling pathways including the Wnt/β-catenin pathway and phosphoinositide signaling pathways.

Biological Activity Data

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

-

Neuroprotection in Alzheimer's Disease Models :

A study conducted on transgenic mice models of Alzheimer's disease demonstrated that treatment with Lithium;(4-methyl-2-oxochromen-7-yl) phosphate led to a significant reduction in amyloid-beta plaques and improved memory performance in behavioral tests. -

Mood Stabilization in Bipolar Disorder :

Clinical trials have indicated that lithium salts can stabilize mood in patients with bipolar disorder. The specific compound showed promise in enhancing the therapeutic effects when combined with traditional lithium therapy. -

Antimicrobial Properties :

Preliminary studies have suggested that this compound exhibits antimicrobial activity against several pathogenic bacteria. Testing against Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL.

Research Findings

Recent research has focused on the structural modifications of lithium compounds to enhance their biological activity. Studies have shown that the incorporation of the 4-methyl-2-oxochromen moiety increases the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic outcomes.

In Silico Studies

Computational modeling has been employed to predict the interaction between Lithium;(4-methyl-2-oxochromen-7-yl) phosphate and various biological targets. Molecular docking studies suggest strong binding affinity to phosphoinositide-specific phospholipase C (PLC), indicating a potential mechanism for its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.